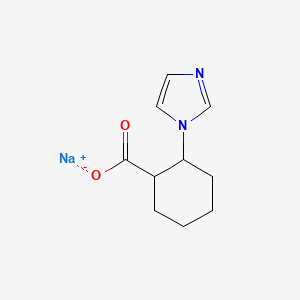
Sodium 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylate is a chemical compound that features an imidazole ring attached to a cyclohexane carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylate typically involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar catalytic processes. The scalability of these methods ensures the compound’s availability for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various imidazole derivatives.
Scientific Research Applications
Sodium 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Sodium 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. This coordination can modulate enzyme activity, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Imidazole: A simpler compound with a similar ring structure.
Histidine: An amino acid containing an imidazole ring, important in biological systems.
Metronidazole: An antibiotic with an imidazole ring, used to treat infections.
Uniqueness: Sodium 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylate is unique due to its combination of an imidazole ring with a cyclohexane carboxylate group. This structural combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H13N2NaO2 |
|---|---|
Molecular Weight |
216.21 g/mol |
IUPAC Name |
sodium;2-imidazol-1-ylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H14N2O2.Na/c13-10(14)8-3-1-2-4-9(8)12-6-5-11-7-12;/h5-9H,1-4H2,(H,13,14);/q;+1/p-1 |
InChI Key |
DSJSRBQJBWMGPH-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(C(C1)C(=O)[O-])N2C=CN=C2.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















